Lipophilicity Advantage: logP Comparison Against the 2-Phenylbenimidazole Core
Relative to the unsubstituted 2-phenylbenzimidazole scaffold, the 5-chloro-6-methyl substitution pattern on 824394-93-6 elevates computed logP from approximately 3.2–3.5 to 4.58, while the pendant imidazole contributes a compensatory PSA increase to 57.36 Ų . This balanced shift enhances predicted passive membrane permeability without violating the Lipinski PSA ceiling (typically <140 Ų) or the logP threshold (<5). In contrast, simple 2-phenylbenzimidazole (logP ~3.3, PSA ~28 Ų) is less lipophilic and lacks the additional hydrogen-bonding capacity of the imidazole, which can limit its utility in targets requiring deeper hydrophobic pocket occupancy.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.58 |
| Comparator Or Baseline | 2-Phenyl-1H-benzimidazole (CAS 716-79-0): logP ≈ 3.3 (estimated from structurally analogous benzimidazoles) |
| Quantified Difference | ΔlogP ≈ +1.3 (target compound more lipophilic) |
| Conditions | In silico prediction (ALOGPS or similar); ChemSrc database value |
Why This Matters
A logP increase of ~1.3 units translates to roughly a 20-fold higher predicted partition into lipid bilayers, which can be decisive when selecting a scaffold for intracellular or blood–brain barrier penetrant probe design.
